Product packaging for [2,2'-Bipyridine]-4-carbaldehyde(Cat. No.:CAS No. 146581-82-0)

[2,2'-Bipyridine]-4-carbaldehyde

Cat. No.: B121874
CAS No.: 146581-82-0
M. Wt: 184.19 g/mol
InChI Key: YSZFRHYUHKSZTO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bipyridine Chemistry

The story of bipyridine chemistry began in 1888 with the first synthesis of 2,2'-bipyridine (B1663995) by Fritz Blau. nih.gov Initially, the focus was on the coordination chemistry of the parent 2,2'-bipyridine, particularly its ability to form stable complexes with various metal ions. nih.govnih.gov These early studies laid the groundwork for understanding the fundamental principles of metal-ligand interactions involving this important class of compounds. Over the decades, the field has evolved significantly, with researchers developing numerous derivatives of 2,2'-bipyridine to fine-tune their electronic and steric properties for specific applications. nih.govmdpi.com The introduction of functional groups, such as the carbaldehyde group in [2,2'-Bipyridine]-4-carbaldehyde, represents a logical progression in this evolution, expanding the synthetic possibilities and applications of bipyridine-based systems.

Structural Significance of the Bipyridine Core in Ligand Design

The 2,2'-bipyridine core is a cornerstone in ligand design due to its exceptional chelating ability. wikipedia.org As a bidentate ligand, it binds to a metal center through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.org This coordination imparts a rigid and predictable geometry to the resulting metal complex. The planarity of the bipyridine rings facilitates electron delocalization, leading to unique photophysical and electrochemical properties in its metal complexes. wikipedia.org These properties are central to their use in a wide array of applications, from catalysis to materials science. wikipedia.orgresearchgate.net The inherent stability and well-defined coordination geometry of the bipyridine core make it an ideal platform for constructing more complex molecular architectures.

Role of the Aldehyde Functional Group in Chemical Reactivity and Derivatization

The aldehyde functional group (-CHO) is a highly versatile and reactive moiety in organic chemistry. libretexts.org Its presence on the bipyridine framework in this compound opens up a vast landscape of chemical transformations. Aldehydes are known to be more reactive than ketones due to less steric hindrance and a more polarized carbonyl bond. libretexts.org This reactivity allows for a wide range of derivatization reactions, including:

Nucleophilic addition: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, and other functional groups. libretexts.org

Wittig reaction: This reaction allows for the conversion of the aldehyde into an alkene with a precisely defined double bond location. libretexts.org

Reductive amination: This two-step process converts the aldehyde into an amine. libretexts.org

These and other reactions provide synthetic chemists with powerful tools to modify the this compound molecule, attaching it to other molecules, surfaces, or polymers, thereby creating new materials and functional systems.

Overview of Research Trajectories for this compound Systems

The unique combination of a robust chelating unit and a reactive functional handle has propelled this compound into various research domains. Current research trajectories focus on leveraging its properties for the development of:

Functional Metal Complexes: The bipyridine core serves as an anchor for metal ions, while the aldehyde group can be used to introduce additional functionalities or to link the complex to other molecular components. This is particularly relevant in the design of photosensitizers, catalysts, and luminescent materials. chemscene.comchemscene.com

Supramolecular Assemblies: The directional bonding capabilities of the bipyridine unit and the potential for covalent bond formation through the aldehyde group are exploited in the construction of complex, self-assembled supramolecular structures.

Smart Materials: By incorporating this compound into polymers or onto surfaces, researchers are creating materials that can respond to external stimuli, such as the presence of metal ions, leading to changes in their optical or electronic properties.

The ongoing exploration of this compound and its derivatives continues to yield novel discoveries and applications, underscoring its importance in modern chemical research.

PropertyValue
IUPAC NameThis compound
CAS Number146581-82-0
Molecular Weight184.2 g/mol
Melting Point94-95 °C
Boiling Point361.3±32.0 °C at 760 mmHg
Physical FormSolid
Source: sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B121874 [2,2'-Bipyridine]-4-carbaldehyde CAS No. 146581-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-6-13-11(7-9)10-3-1-2-5-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZFRHYUHKSZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436314
Record name [2,2'-Bipyridine]-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90436314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146581-82-0
Record name [2,2'-Bipyridine]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-4-carboxaldehyde
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Coordination Chemistry and Metal Complexation of 2,2 Bipyridine 4 Carbaldehyde Ligands

Ligand Design Principles and Coordination Modes

Influence of the Aldehyde Group on Coordination Environment and Stability

The aldehyde group (-CHO) at the 4-position of the bipyridine ring introduces several key features that influence the coordination environment and stability of the metal complexes. While the primary coordination to the metal ion occurs through the bipyridine nitrogens, the aldehyde group can participate in secondary interactions and further reactions.

The aldehyde functionality provides a site for post-coordination modification. For instance, it can undergo condensation reactions, such as Schiff base formation with primary amines, to create more complex, multidentate ligands. This allows for the construction of intricate molecular architectures and materials.

Furthermore, the electronic nature of the aldehyde group can modulate the electron density on the bipyridine ring system. This can, in turn, affect the strength of the metal-ligand bond and the redox properties of the resulting complex. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other functionalized bipyridine ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving [2,2'-Bipyridine]-4-carbaldehyde typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be mononuclear, containing a single metal center, or can be designed to form more complex polynuclear and supramolecular structures. nih.gov

Mononuclear Metal Complexes

Mononuclear complexes are formed when one or more this compound ligands coordinate to a single metal ion. nih.govsigmaaldrich.com The synthesis of these complexes is often straightforward, involving the mixing of stoichiometric amounts of the ligand and a metal salt. For example, mixed ligand complexes can be prepared by reacting the imine derivative of this compound with a metal salt and a co-ligand like 2,2'-bipyridine (B1663995). nih.gov

These mononuclear complexes are characterized by various spectroscopic and analytical techniques to determine their structure and properties. Infrared (IR) spectroscopy can confirm the coordination of the bipyridine nitrogen atoms and the status of the aldehyde group. nih.gov

Below is a table summarizing representative mononuclear complexes involving bipyridine-type ligands.

ComplexMetal IonCo-ligandKey FeatureReference
[Co(L1)2(L2)(H2O)]Cl2Co(II)EthylenediamineMononuclear mixed-ligand complex biointerfaceresearch.com
Ru(bpy)2(H3pzbzim)2Ru(II)Pyrazole-3,5-bis(benzimidazole)Mixed-ligand complex with proton-coupled redox activity nih.gov
Pd(C10H8N2)(C12H12N2O2)2Pd(II)4,4′-dimethoxy-2,2′-bipyridineDistorted square-planar geometry nih.gov

Table 1: Examples of Mononuclear Metal Complexes with Bipyridine-Type Ligands.

Polynuclear and Supramolecular Metal Complexes

The functional aldehyde group of this compound provides a handle for the construction of more elaborate polynuclear and supramolecular assemblies. nih.gov By design, ligands can be created that bridge multiple metal centers, leading to the formation of dimers, trimers, or larger coordination polymers and metal-organic frameworks (MOFs).

For instance, binuclear ruthenium(II) complexes have been synthesized using bridging ligands derived from bipyridine structures. nih.gov These complexes can exhibit interesting properties arising from the communication between the metal centers. Supramolecular assemblies can also be formed through non-covalent interactions, such as hydrogen bonding or π-π stacking, facilitated by the functional groups on the bipyridine ligand. researchgate.net

The following table provides examples of polynuclear complexes based on bipyridine ligands.

ComplexMetal IonsBridging LigandKey FeatureReference
[Co2(L1)4(L2)(H2O)2]Cl4Co(II)EthylenediamineBinuclear mixed-ligand complex biointerfaceresearch.com
(bpy)2Ru(H2pzbzim)Ru(bpy)23Ru(II)Pyrazole-3,5-bis(benzimidazole)Binuclear complex with diastereoisomers nih.gov

Table 2: Examples of Polynuclear Metal Complexes with Bipyridine-Type Ligands.

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic absorption spectra of these complexes typically show intense bands in the UV region, which are assigned to π-π* transitions within the bipyridine ligand. nih.gov In the visible region, metal-to-ligand charge transfer (MLCT) bands can be observed, which are characteristic of transition metal complexes with π-accepting ligands like bipyridine. ijcrcps.com The energy of these MLCT bands can be tuned by modifying the substituents on the bipyridine ligand.

Some ruthenium(II) and iridium(III) complexes of bipyridine derivatives are known to be luminescent. nih.govrsc.org The photophysical properties, such as emission wavelength and quantum yield, are sensitive to the ligand structure and the metal center. nih.gov For example, the introduction of different substituents on the bipyridine ring can alter the excited state energies and lifetimes. nih.gov

Transient absorption spectroscopy can be used to probe the dynamics of the excited states of these complexes. nih.gov Such studies provide insights into processes like intersystem crossing and the lifetimes of singlet and triplet excited states. nih.gov The electronic communication between metal centers in polynuclear complexes can also lead to unique photophysical behaviors. acs.org

The following table summarizes some of the electronic and photophysical properties of bipyridine-based metal complexes.

Complex TypeKey Electronic PropertyKey Photophysical PropertyReference
Ru(II) bipyridine complexesMetal-to-Ligand Charge Transfer (MLCT)Luminescence nih.gov
Ir(III) bipyridine complexesEnhanced ligand performance in solid-state emitting complexesEnhanced photoproperties in luminescence rsc.org
Zr(IV) Schiff base complexesLigand-to-Metal Charge Transfer (LMCT)Prompt and delayed fluorescence nih.gov
Cu(II) bipyridine complexesd-d transitions and MLCT bandsPotential for photoswitching applications ijcrcps.com

Table 3: Electronic and Photophysical Properties of Bipyridine-Based Metal Complexes.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Character

The electronic absorption spectra of metal complexes containing this compound are often dominated by intense charge-transfer bands. wikipedia.org The most prominent of these are typically Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.orgosti.gov In these processes, an electron is excited from a metal-centered d-orbital to an unoccupied π* orbital of the bipyridine ligand. osti.gov The aldehyde group (-CHO) at the 4-position is electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This reduction in the LUMO (Lowest Unoccupied Molecular Orbital) energy of the ligand can facilitate the MLCT transition, often shifting the absorption to lower energies (a red shift) compared to complexes with unsubstituted bipyridine.

This effect is analogous to that seen in bipyridine ligands substituted with other electron-withdrawing groups, such as carboxylic acids, which also make the metal center more difficult to oxidize by withdrawing electron density. rsc.orgresearchgate.net In certain configurations, particularly with electron-rich metals in high oxidation states and ligands with available donor orbitals, Ligand-to-Metal Charge Transfer (LMCT) can occur. Furthermore, in complexes featuring other redox-active ligands, Ligand-to-Ligand Charge Transfer (LL'CT) transitions are also possible, where an electron moves from a donor ligand to the acceptor bipyridine ligand. rsc.org

Theoretical studies on similar systems, such as a Ruthenium(II)-bipyridine complex, have characterized MLCT excitations as transitions from the occupied Ru(II) 4d states to the empty π* orbitals of the polypyridyl ligands, which are crucial for applications in light-harvesting and energy conversion. osti.gov

Luminescence Characteristics and Sensing Capabilities

Complexes of d⁶ transition metals like Ruthenium(II) and Iridium(III) with bipyridine-based ligands are renowned for their luminescent properties, which often arise from the radiative decay from an MLCT excited state. wikipedia.orgnih.gov The introduction of the 4-carbaldehyde group onto the bipyridine framework provides a powerful tool for tuning these photophysical properties. nih.gov The emission color, quantum yield, and luminescence lifetime can be systematically modified through such substitutions. nih.gov

The aldehyde functionality is particularly significant as it offers a reactive handle for post-complexation modification. This allows the complex to be covalently linked to other molecules or surfaces, or to serve as a recognition site in chemical sensors. The reactivity of the aldehyde group can be exploited for sensing applications where a chemical reaction, such as a condensation reaction, alters the electronic nature of the ligand. This change, in turn, modulates the energy of the MLCT state, leading to a detectable change in the luminescence signal (e.g., intensity, color, or lifetime), creating a "light-switch" effect. nih.gov For example, zinc(II) and cadmium(II) complexes with substituted bipyridine ligands have been shown to exhibit luminescence with quantum yields that are sensitive to the metal ion and the ligand structure. rsc.org

Redox Chemistry of this compound Metal Complexes

The redox chemistry of complexes with this compound is rich, involving both the metal center and the "non-innocent" bipyridine ligand. nih.gov The bipyridine ligand itself is redox-active and can accept electrons to form a radical anion (bpy•⁻) and a dianion (bpy²⁻) by populating its low-lying π* orbitals. nih.gov

The electron-withdrawing nature of the 4-carbaldehyde substituent has a predictable and tunable influence on the redox potentials of the complex. chemrxiv.org

Ligand-Based Reduction: The aldehyde group makes the bipyridine ligand easier to reduce. This is observed as a positive shift in the reduction potential compared to complexes with unsubstituted bipyridine. chemrxiv.org

Metal-Based Oxidation: By withdrawing electron density from the metal center, the aldehyde group makes the metal more difficult to oxidize. This results in a more positive oxidation potential (e.g., for the Ru(II)/Ru(III) couple) than in analogous complexes without the withdrawing group. rsc.orgresearchgate.net

Studies on zinc complexes have demonstrated that the bipyridine ligand can be systematically reduced from its neutral form to a radical anion and then to a dianion, with each step inducing distinct structural and spectroscopic changes in the complex. nih.gov Similarly, iron bipyridine-diimine complexes have shown an extensive electron-transfer series spanning five oxidation states, highlighting the multifaceted redox non-innocence of the ligand framework. ethz.ch

Below is a table illustrating the typical redox behavior of bipyridine complexes with electron-withdrawing substituents, which provides a model for predicting the behavior of this compound complexes.

Complex TypeRedox ProcessEffect of Electron-Withdrawing GroupReference
[Ru(bpy-X)₃]²⁺Ru(II) → Ru(III)Oxidation becomes more difficult (more positive E₁/₂) rsc.org, researchgate.net
[Rh(Cp*)(bpy-X)]²⁺Ligand ReductionReduction becomes easier (more positive E₁/₂) chemrxiv.org
[Fe(BDI-bpy)]ⁿLigand ReductionMultiple, reversible ligand-based reductions possible ethz.ch
[Zn(L)(bpy)]ⁿLigand ReductionStepwise reduction to bpy•⁻ and bpy²⁻ is achievable nih.gov
(Note: 'bpy-X' refers to a bipyridine ligand with an electron-withdrawing substituent. 'BDI-bpy' is a bipyridine-diimine ligand. 'L' is a co-ligand.)

Chelation-Induced Conformational Changes

The process of a metal ion binding to this compound induces significant conformational changes in the ligand. The most fundamental change is the rotation around the C2-C2' bond from the energetically favored trans conformation of the free ligand to the cis conformation required for bidentate chelation. nih.gov This rotation incurs a degree of strain energy. nih.gov

Beyond this initial binding geometry, more subtle but crucial conformational changes are linked to the redox state of the complex. When the bipyridine ligand is reduced, the added electron(s) occupy π* orbitals that have some anti-bonding character. This leads to measurable changes in the ligand's bond lengths and angles. nih.gov Specifically, studies on reduced bipyridine complexes have shown:

Elongation of C-N and C-C bonds within the pyridine (B92270) rings, indicating a partial loss of aromaticity. ethz.ch

Changes in the metal-ligand bond distances. As the bipyridine ligand becomes more negatively charged upon reduction, the Zn–N(bpy) bond lengths tend to decrease to stabilize the charge, while bonds to other co-ligands may lengthen. nih.gov

Chemical Transformations and Derivatization Strategies of 2,2 Bipyridine 4 Carbaldehyde

Condensation Reactions for Schiff Base Formation

The aldehyde functionality of [2,2'-Bipyridine]-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. researchgate.net

Schiff bases derived from bipyridine aldehydes are of significant interest due to their role as versatile ligands in coordination chemistry. scirp.org The imine nitrogen and the bipyridine nitrogens can coordinate to metal ions, forming stable complexes with unique photophysical and catalytic properties. scirp.orgresearchgate.net The electronic properties of the resulting Schiff base ligand can be tuned by varying the substituent on the starting amine.

A general method for synthesizing these Schiff bases involves refluxing the bipyridine aldehyde with the desired amine in a suitable solvent, often with a catalytic amount of acid. scirp.org For example, a series of Schiff bases have been synthesized from pyridine-4-carbaldehyde and various aminobenzoic acids and other amino compounds. iaea.org

Table 1: Examples of Schiff Bases Derived from Bipyridine Aldehydes

Aldehyde Amine Resulting Schiff Base Applications
Pyridine-4-carbaldehyde 3-Aminobenzoic acid 3-((Pyridin-4-ylmethylene)amino)benzoic acid Antioxidant, DNA binding studies iaea.org
Pyridine-4-carbaldehyde 2-Aminophenol 2-((Pyridin-4-ylmethylene)amino)phenol Antioxidant iaea.org
2,2'-Bipyridyl-5,5'-dicarbaldehyde O,S,N and F-containing amines Various bidentate Schiff bases Antibacterial agents scirp.org

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding [2,2'-Bipyridine]-4-carboxylic acid. This transformation is a crucial step in the synthesis of various functional materials, particularly for applications in dye-sensitized solar cells (DSSCs) where the carboxylic acid group acts as an anchoring moiety to semiconductor surfaces like TiO₂.

Several oxidizing agents can be employed for this purpose. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in a mixture of nitric acid and water at elevated temperatures. google.com Another approach utilizes potassium dichromate (K₂Cr₂O₇) in sulfuric acid. tandfonline.com The choice of oxidizing agent and reaction conditions can influence the yield and purity of the resulting carboxylic acid.

Furthermore, derivatives like 4,4'-dimethyl-2,2'-bipyridine (B75555) can be oxidized to form [2,2'-Bipyridine]-4,4'-dicarboxylic acid, a key intermediate for various applications. google.comtandfonline.comrsc.org This dicarboxylic acid is a vital precursor for creating coordination complexes and advanced materials.

Table 2: Oxidation of Bipyridine Aldehydes and Derivatives

Starting Material Oxidizing Agent/Conditions Product
[2,2'-Bipyridine]-4,4'-dicarbaldehyde KMnO₄ in nitric acid/water (80°C) [2,2'-Bipyridine]-4,4'-dicarboxylic acid
[2,2'-Bipyridine]-4,4'-dicarbaldehyde H₂Cr₂O₇ in sulfuric acid [2,2'-Bipyridine]-4,4'-dicarboxylic acid
4,4'-Dimethyl-2,2'-bipyridine KMnO₄ in nitric acid/water [2,2'-Bipyridine]-4,4'-dicarboxylic acid google.com
4,4'-Dimethyl-2,2'-bipyridine Na₂Cr₂O₇·2H₂O in concentrated H₂SO₄ [2,2'-Bipyridine]-4,4'-dicarboxylic acid rsc.org

Reduction Reactions to Hydroxymethyl Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, yielding [4-(hydroxymethyl)-2,2'-bipyridine]. This transformation is typically achieved using a variety of reducing agents. A straightforward approach involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine, followed by esterification and subsequent reduction to produce 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. researchgate.net This hydroxymethyl derivative serves as a key intermediate for the synthesis of more complex bipyridine ligands, as the hydroxyl group can be readily converted into other functional groups. researchgate.net

Nucleophilic Addition Reactions to the Aldehyde Group

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This general reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. pressbooks.pub The reactivity of the aldehyde is generally greater than that of ketones due to steric and electronic factors. pressbooks.pub

Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that react with aldehydes to form secondary alcohols after an acidic workup. chemguide.co.uklibretexts.org The reaction proceeds via the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. chemguide.co.uk This method provides a powerful tool for carbon-carbon bond formation and the synthesis of more complex alcohol derivatives of bipyridine.

Wittig Reaction: The Wittig reaction offers a method to convert the aldehyde into an alkene. iitk.ac.inmasterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction is highly versatile and allows for the specific placement of the double bond, which is a significant advantage over many other elimination reactions. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.org

Incorporation into Poly(bipyridine) Ligand Systems

This compound and its derivatives are valuable monomers for the synthesis of poly(bipyridine) ligands. These polymers, containing multiple bipyridine units, can act as multidentate ligands capable of forming complex structures with metal ions. The synthesis of such systems can involve various polymerization techniques where the bipyridine moiety is incorporated into the polymer backbone or as a pendant group. For instance, new poly(bpy) ligands containing one to three bipyridine units have been designed and synthesized, demonstrating the versatility of this approach. nih.govacs.org These polymeric ligands have shown potential in applications such as anticancer agents, where their activity can be controlled by complexation and decomplexation with metal ions. nih.govacs.org

Advanced Derivatization for Tailored Functionalities

The reactivity of the aldehyde group and the bipyridine core allows for advanced derivatization to create ligands with tailored functionalities for specific applications. For example, functionalization can be aimed at tuning the electronic properties of the ligand, enhancing its solubility, or introducing specific binding sites for sensing applications.

One strategy involves the synthesis of monocarboxylate-substituted 4,4'-bipyridine (B149096) ligands, such as 4,4'-bipyridine-2-carboxylic acid, which can be used to form metal-containing building blocks for the assembly of mixed-metal framework materials. rsc.org Another approach is the halogenation of dimethyl-bipyridines to produce halomethyl-bipyridines, which are versatile intermediates for further functionalization. orgsyn.org These halogenated derivatives can be used to prepare bisphosphonate bipyridine complexes, which have applications in the development of materials with extended π-conjugation for solar cells. orgsyn.org

The synthesis of asymmetrically substituted bipyridines is another area of interest, often starting from mono-N-oxide-2,2'-bipyridine, which allows for selective reactions on one of the pyridine (B92270) rings. scielo.br These tailored ligands are crucial for the development of advanced materials and catalysts with precisely controlled properties.

Applications of 2,2 Bipyridine 4 Carbaldehyde in Advanced Chemical Research

Catalysis and Electrocatalysis

The bipyridine scaffold is a well-established component in the design of catalysts for a multitude of chemical transformations. The presence of the aldehyde functional group on this framework provides a convenient handle for chemists to fine-tune the electronic and steric properties of the resulting metal complexes, thereby enhancing their catalytic activity and selectivity.

Metal-Complex Catalysts for Oxidation and Reduction Processes

The coordination of [2,2'-Bipyridine]-4-carbaldehyde and its derivatives to transition metals yields complexes that are active catalysts for a range of oxidation and reduction reactions. The bipyridine unit acts as a robust bidentate ligand, forming stable complexes with metals like ruthenium, iron, cobalt, and manganese. mdpi.comwikipedia.org The aldehyde group can be further modified, for instance, by reacting with amines to form Schiff base ligands, which allows for the creation of more intricate and sterically demanding ligand systems.

Ruthenium-based polypyridyl complexes, in particular, have been investigated for their catalytic properties. For example, complexes involving the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand, a derivative of bipyridine, have shown significant activity in water oxidation. nih.gov In these systems, the catalyst cycles through various oxidation states of the metal center to facilitate the reaction. Detailed kinetic studies of such catalysts have highlighted the importance of concerted proton-electron transfer pathways in accelerating the catalytic process. nih.govresearchgate.net The ability to modify the bipyridine ligand is crucial for optimizing the performance of these catalysts.

Catalyst TypeMetal CenterReaction CatalyzedKey Feature
Polypyridyl ComplexRuthenium (Ru)Water OxidationLigand modification allows for kinetic and mechanistic studies, revealing base-enhanced catalysis. nih.govresearchgate.net
Schiff Base ComplexVariousGeneral RedoxAldehyde group enables synthesis of diverse Schiff base ligands for tuning catalyst properties.
Silylamide ComplexCr, Mn, Fe, CoLigand ReductionDemonstrates the ability of metal(I) centers to reduce and ligate the bipyridine substrate. mdpi.com

Electrocatalytic Reduction of Carbon Dioxide

A significant area of research is the electrocatalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks, such as carbon monoxide (CO). nih.gov Rhenium and manganese tricarbonyl complexes bearing 2,2'-bipyridine (B1663995) ligands are well-established molecular electrocatalysts for the selective reduction of CO2 to CO. nih.govnih.gov For instance, MnBr(2,2'-bipyridine)(CO)3 is an efficient and selective electrocatalyst for this conversion. nih.gov Modifying the axial ligand from a bromide to a cyanide, as in Mn(CN)(2,2'-bipyridine)(CO)3, alters the reduction potentials and the catalytic mechanism. nih.gov

Researchers have also immobilized these catalytic units onto electrode surfaces to create more practical devices. nih.gov One strategy involves integrating Re(2,2'-bpy)(CO)3 fragments into a Covalent Organic Framework (COF). A composite of such a Re-functionalized COF with carbon black demonstrated effective electrocatalytic CO2 reduction to CO with a faradaic efficiency of 81%. nih.gov The parent molecular complex, Re(5,5'-diamine-2,2'-bpy)(CO)3Cl, showed an even higher faradaic efficiency of 99% in solution. nih.gov

CatalystApplicationPotential (vs. Fc+/0)Faradaic Efficiency (CO)
Re(5,5'-diamine-2,2'-bpy)(CO)3ClHomogeneous Electrocatalysis-2.47 V99% nih.gov
Mn(CN)(2,2'-bipyridine)(CO)3Homogeneous Electrocatalysis-1.94 V (first reduction)Not specified
COF-2,2'-bpy-Re CompositeHeterogeneous Electrocatalysis-2.8 V81% nih.gov

Photocatalytic Systems for Hydrogen Evolution and Water Oxidation

The unique photophysical properties of bipyridine-metal complexes, particularly those of ruthenium, make them excellent candidates for photosensitizers in photocatalytic systems. mdpi.com Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) and its derivatives have been extensively studied for driving water splitting reactions to produce hydrogen (H2). mdpi.com In a typical three-component system, the ruthenium complex acts as a photosensitizer, absorbing visible light and initiating electron transfer processes that lead to hydrogen evolution from water, often with the help of a co-catalyst and a sacrificial electron donor. mdpi.comchemrxiv.org

Bimetallic systems have also been developed where a ruthenium-bipyridine photosensitizer is linked to a catalytic center, such as palladium, to create a single-component photocatalyst. rsc.orgresearchgate.net The nature of the peripheral bipyridine ligands can have a significant effect on the photocatalytic activity. For example, a pyrazine-bridged ruthenium/palladium bimetallic complex with 4,4′-dicarboxyethyl-2,2′-bipyridine ligands was shown to photocatalytically produce hydrogen, whereas the analogue with unsubstituted 2,2'-bipyridine was inactive. rsc.orgresearchgate.net

Furthermore, bipyridine-based covalent organic frameworks (COFs) have emerged as promising heterogeneous photocatalysts for hydrogen evolution. A 2D ethylene-linked COF incorporating bipyridine sites (BTT-BPy-COF) demonstrated a remarkable hydrogen evolution rate of 15.8 mmol g⁻¹h⁻¹ under visible light after a post-protonation strategy was employed to fine-tune the active sites. researchgate.net

Photocatalytic SystemFunctionKey Component(s)Performance Metric
Three-Component SystemHydrogen Evolution[Ru(bpy)3]2+ photosensitizer, Pt catalyst, EDTA donorFoundational system for artificial photosynthesis studies. mdpi.com
Ru/Pd Bimetallic ComplexHydrogen EvolutionEtOOC-RuPd with peripheral dicarboxyethyl-bipyridine ligandsActive for H2 production upon irradiation. rsc.orgresearchgate.net
BTT-BPy-PCOFHydrogen EvolutionProtonated bipyridine-based Covalent Organic FrameworkH2 evolution rate of 15.8 mmol g⁻¹h⁻¹. researchgate.net
Ru(II) Polypyridyl ComplexWater Oxidation[Ru(bda)(L)2] type complexesRapid and sustained catalysis with Ce(IV) as an oxidant. core.ac.uk

Materials Science and Engineering

In materials science, the rigid, planar structure of the bipyridine unit and the synthetic versatility of the aldehyde group make this compound a valuable precursor for constructing highly ordered, porous crystalline materials. These materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), have applications in gas storage, separation, and catalysis.

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov The aldehyde functionality is particularly useful for forming imine-linked COFs through condensation reactions with amine-containing monomers. researchgate.netnih.gov These imine linkages are often reversible, which allows for the self-healing necessary to form highly crystalline, ordered structures. researchgate.net

While direct use of this compound is one route, related dicarbaldehyde derivatives like [2,2'-bipyridine]-5,5'-dicarbaldehyde are also commonly employed. researchgate.net By combining these aldehyde-functionalized bipyridine units with various amine linkers, researchers can design COFs with tunable pore sizes and functionalities. rsc.org The bipyridine units integrated into the COF backbone can then serve as chelating sites for metal ions, leading to multifunctional materials that can be used in catalysis. nih.gov For instance, a COF containing triphenylamine and 2,2'-bipyridine units was used as a heterogeneous photocatalyst and could be further metalated with palladium to promote cascade reactions. nih.gov

FrameworkBuilding BlocksLinkageKey Properties/Applications
Imine-linked COFsAldehyde and Amine monomersImine (C=N)High stability, tunable porosity, crystalline. researchgate.netnih.gov
TAPA-BPy-COFTriphenylamine and 2,2'-bipyridine entitiesImineHeterogeneous photocatalyst, can be post-metalated. nih.gov
JUC-588 / JUC-589Cubic (8-connected) building unitsImineMicroporous/mesoporous structures, high surface areas (up to 2728 m² g⁻¹), CO2 selectivity. rsc.org

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are constructed from metal ions or clusters connected by organic ligands. mdpi.com The 2,2'-bipyridine moiety is an excellent chelating ligand for incorporating into MOF structures, often in conjunction with carboxylate linkers. mdpi.comresearchgate.net The aldehyde group of this compound can be oxidized to a carboxylic acid, creating ligands like 2,2'-bipyridine-4-carboxylic acid, which can then be used to build MOFs.

The incorporation of bipyridine units into the MOF structure can impart specific properties, such as luminescence or catalytic activity. mdpi.com Furthermore, the uncoordinated nitrogen atoms of the bipyridine can be used for post-synthetic modification, such as the introduction of catalytically active metal centers. researchgate.net For example, MOF-253, synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid, features open bipyridine sites that can be subsequently metalated with palladium or copper, enhancing the material's functional versatility. researchgate.net MOFs containing bipyridine ligands have also been studied for gas adsorption, showing promising selectivity for CO2 over other gases like N2 and CH4. mdpi.com

MOF DesignationMetal Node(s)Organic Linker(s)Potential Application(s)
[Mn3(btdc)3(bpy)2]·4DMFManganese (Mn)H2btdc and 2,2'-bipyridine (bpy)Gas adsorption and separation (CO2/N2, CO2/CO). mdpi.com
MOF-253Aluminum (Al)2,2'-bipyridine-5,5'-dicarboxylic acidPost-synthetic metalation for catalysis. researchgate.net
[Cu2(OH)(2,2'-bipy)2(BTC)]·2H2OCopper (Cu)H3BTC and 2,2'-bipyridineMethanol sensing. researchgate.net
BUCT MOFsZinc (Zn)Vinyl-containing dicarboxylic acids and 4,4'-bipyridine (B149096)Mixed matrix membranes for CO2/N2 separation. nih.gov

Design of Functionalized Polymers and Coatings.

The compound this compound serves as a versatile precursor in the field of material science for the development of functionalized polymers and coatings with tailored electronic and optical properties. myskinrecipes.com The presence of the aldehyde group provides a reactive site for a variety of chemical modifications, enabling its integration into polymeric structures. This versatility allows for the design of materials with specific functionalities for diverse research and industrial applications. myskinrecipes.com

One of the key applications of this compound is in the synthesis of porous organic polymers (POPs). For instance, a polyaminal-based polymer network has been successfully prepared through a one-pot polycondensation reaction of melamine and a related compound, [2,2′-Bipyridine]-5,5′-dicarbaldehyde. nih.govsemanticscholar.org This synthesis demonstrates the capability of the bipyridine-dicarbaldehyde platform to form robust, porous networks. The resulting polymer exhibited a significant capacity for CO2 uptake, attributed to the abundant polar groups within its structure. nih.govsemanticscholar.org Although this example uses the 5,5'-dicarbaldehyde isomer, the chemical principles are directly applicable to polymers derived from this compound.

The incorporation of the bipyridine moiety into polymers is advantageous due to its strong chelating ability with metal ions. This property can be exploited to create metallopolymers with interesting catalytic, electronic, or photophysical properties. The aldehyde functionality allows for the grafting of the bipyridine unit onto polymer backbones or for its use as a monomer in polymerization reactions. The resulting polymers can be used to create coatings with specific functionalities, such as anti-corrosion, sensory, or catalytic coatings.

Table 1: Polymer Synthesis and Properties with Bipyridine-dicarbaldehyde

MonomersPolymer TypeKey PropertiesPotential Applications
Melamine, [2,2′-Bipyridine]-5,5′-dicarbaldehydePolyaminal-based Porous Organic PolymerHigh CO2 uptake, Porous structureGas storage and separation, Catalysis
This compound derivativesFunctionalized PolymersTunable electronic and optical propertiesSensory coatings, Catalytic materials

Development of Luminescent and Optoelectronic Materials.

This compound and its derivatives are crucial building blocks in the creation of advanced luminescent and optoelectronic materials. The bipyridine unit is a well-established ligand in coordination chemistry, known for forming stable complexes with a variety of transition metals, including ruthenium(II) and iridium(III), which are renowned for their phosphorescent properties. The aldehyde group at the 4-position acts as a convenient synthetic handle, allowing for the introduction of various functional groups to fine-tune the photophysical properties of the resulting metal complexes.

This functionalization is critical for the development of efficient emitters for applications such as Organic Light-Emitting Diodes (OLEDs). By modifying the structure of the ligand, researchers can control the emission color, quantum yield, and lifetime of the phosphorescent metal complexes. The aldehyde can be converted into a wide range of other functional groups or used to build more complex ligand structures, such as Schiff bases, thereby expanding the library of available ligands for optoelectronic materials.

Beyond transition metal complexes, derivatives of this compound are also employed as sensitizers for lanthanide ions like Europium(III) and Terbium(III). The bipyridine ligand can efficiently absorb light and transfer the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. The energy of the ligand's triplet excited state is a critical factor for efficient sensitization, and the electronic nature of the substituents on the bipyridine ring, including the aldehyde group, can influence this energy level.

The versatility of this compound in synthesizing various ligand structures makes it an important compound in the development of materials for a wide range of optoelectronic applications, from displays and lighting to sensors and bio-imaging.

Table 2: Applications in Luminescent and Optoelectronic Materials

Material ClassMetal IonsRole of this compoundKey Properties
Phosphorescent EmittersIridium(III), Ruthenium(II)Precursor for functionalized ligandsHigh efficiency, Tunable emission
Lanthanide SensitizersEuropium(III), Terbium(III)Forms complexes that absorb and transfer energySharp emission, Long lifetime
Optoelectronic DevicesVariousBuilding block for emissive metal complexesTailored photophysical properties

Application in Dye-Sensitized Solar Cells (DSSCs) as Ligand Precursors.

In the field of renewable energy, this compound serves as a valuable precursor for the synthesis of ligands used in dye-sensitized solar cells (DSSCs). The efficiency of DSSCs is heavily reliant on the properties of the sensitizer dye, which is typically a metal complex that absorbs sunlight and injects electrons into a semiconductor electrode. Ruthenium(II) polypyridyl complexes are among the most successful and widely studied sensitizers for DSSCs. nih.gov

The 2,2'-bipyridine moiety is a fundamental component of these sensitizer dyes, acting as a chelating ligand that coordinates to the ruthenium center. The functionalization of the bipyridine ligand is a key strategy for optimizing the performance of the dye. nih.govresearchgate.net The aldehyde group in this compound provides a reactive site for introducing various substituents onto the bipyridine framework. This allows for the systematic modification of the dye's electronic and photophysical properties. researchgate.net

For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the dye's molecular orbitals, affecting its light absorption spectrum and the efficiency of electron injection. nih.gov Furthermore, the aldehyde can be used to introduce anchoring groups, such as carboxylic acids, which are essential for attaching the dye to the surface of the titanium dioxide (TiO2) semiconductor in the DSSC. nih.gov

Table 3: Role of this compound in DSSC Ligand Synthesis

Ligand FeatureSynthetic Role of Aldehyde GroupImpact on DSSC Performance
Anchoring GroupsConversion to carboxylic acid or other anchoring moietiesEnhanced dye adsorption onto TiO2 surface
Push-Pull ArchitectureIntroduction of donor/acceptor substituentsImproved light absorption and charge separation
Extended π-ConjugationElaboration into larger conjugated systemsBroadened absorption spectrum (panchromatic sensitization)

Supramolecular Chemistry and Self-Assembly

Construction of Hydrogen-Bonded Networks.

The principles of crystal engineering and supramolecular chemistry can be applied to construct intricate hydrogen-bonded networks using bipyridine-based molecules. While direct studies on this compound are not detailed in the provided search results, the self-assembly of related bipyridine compounds with complementary molecules provides a strong basis for its potential in this area. For example, extensive research has been conducted on the co-crystallization of bipyridines with molecules containing hydroxyl groups, such as 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA). mdpi.com

In these systems, the nitrogen atoms of the bipyridine units act as hydrogen bond acceptors, forming robust O-H···N hydrogen bonds with the hydroxyl groups of the co-former. This specific and directional interaction drives the self-assembly of the components into well-defined, ordered supramolecular structures. mdpi.com The resulting architectures can range from one-dimensional zigzag chains to more complex two-dimensional networks, such as infinitely rectangular macrocycles. mdpi.com

The aldehyde group of this compound can also participate in weaker C-H···O hydrogen bonds, further influencing the packing and stability of the crystal lattice. The interplay of strong O-H···N and weaker hydrogen bonds can lead to the formation of complex and predictable supramolecular assemblies. The geometry and connectivity of these networks can be tuned by varying the structure of the co-formers and the substitution pattern on the bipyridine ring. The ability to form such ordered structures is of significant interest for the development of new materials with tailored properties, such as porous materials for guest inclusion or materials with specific optical or electronic properties.

Dynamic Covalent Chemistry in Supramolecular Architectures.

Dynamic covalent chemistry (DCC) is a powerful strategy that combines the strength and directionality of covalent bonds with the reversibility and error-correction capabilities of non-covalent interactions. This approach allows for the synthesis of complex molecular and supramolecular architectures under thermodynamic control. nih.gov While specific examples detailing the use of this compound in DCC were not found in the search results, its chemical structure makes it a prime candidate for such applications.

The aldehyde functionality is a key reactive group in several reversible covalent reactions, most notably the formation of imines (Schiff bases) and acylhydrazones. These reactions are typically reversible under specific conditions, such as changes in pH or the presence of a catalyst. nih.gov This reversibility allows for the components of a dynamic combinatorial library to rearrange and self-select the most stable assembly, often driven by templating effects or other non-covalent interactions. nih.gov

The bipyridine unit of this compound can act as a rigid structural element and a metal-coordinating site. By combining the aldehyde's reactivity in DCC with the bipyridine's coordination ability, it is possible to design complex, stimuli-responsive supramolecular systems. For example, the formation of a metallo-supramolecular cage or polymer could be directed by the reversible formation of imine bonds, leading to materials that can adapt their structure in response to changes in their environment. The application of dual reactivity based DCC, which involves the selective activation and switching of different dynamic covalent reactions, could further expand the complexity and functionality of the resulting assemblies. rsc.org

Chemical Sensing and Probe Development

This compound is a valuable building block for the synthesis of chemical sensors and fluorescent probes, particularly for the detection of metal ions. The bipyridine moiety is a well-known chelator for a variety of metal ions, and its combination with a fluorophore can lead to the development of "turn-on" or "turn-off" fluorescent sensors. nih.gov

A notable example is the synthesis of a fluorescent sensor for the detection of Zinc(II) ions (Zn2+). In this work, this compound was reacted with a derivative of the green fluorescent protein (GFP) chromophore to create a molecular hybrid. nih.gov The resulting probe was designed to be non-fluorescent in its free state. However, upon binding of Zn2+ to the 2,2'-bipyridine unit, the conformation of the molecule is locked, which is hypothesized to inhibit a photoinduced electron transfer (PeT) quenching pathway, leading to a significant enhancement of fluorescence. nih.gov

This "turn-on" fluorescence response allows for the sensitive and selective detection of Zn2+ in biological systems, as demonstrated by its application in fluorescence microscopy. nih.gov The aldehyde group of this compound is crucial for the synthesis of this probe, as it allows for the straightforward attachment of the bipyridine chelator to the fluorophore through a Knoevenagel condensation reaction. nih.gov

The development of such probes is a significant area of research in analytical and biological chemistry, as they provide powerful tools for studying the roles of metal ions in various biological processes. The versatility of the aldehyde group allows for the incorporation of the bipyridine chelator into a wide range of fluorescent scaffolds, enabling the design of probes with tailored photophysical properties for specific applications. mdpi.com

Table 4: this compound in Chemical Sensor Development

Target AnalyteSensor Design PrincipleRole of this compoundSensing Mechanism
Zinc(II) (Zn2+)Fluorescent "turn-on" probePrecursor for synthesizing the chelating unitMetal ion binding induces conformational locking and fluorescence enhancement

Design of Metal Ion Chemosensors

The inherent ability of the bipyridine moiety to coordinate with metal ions makes this compound an excellent platform for the design of chemosensors. The aldehyde functional group provides a convenient handle for further chemical modifications, enabling the synthesis of more complex sensor molecules, often through the formation of Schiff bases. These sensors can detect the presence of specific metal ions through observable changes in their optical or electrochemical properties.

Schiff base derivatives of bipyridine aldehydes are particularly effective in this regard. The imine (-C=N-) linkage formed by the condensation of the aldehyde with a primary amine introduces an additional coordination site, enhancing the binding affinity and selectivity for certain metal ions. The electronic properties of the resulting Schiff base ligand, and consequently its metal complex, can be fine-tuned by the choice of the amine, leading to tailored sensor characteristics.

Research in this area has demonstrated that upon complexation with a metal ion, the photophysical properties of the chemosensor, such as fluorescence, can be significantly altered. This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a clear indication of the presence of the target ion. The selectivity of these sensors is a critical aspect of their design, with researchers aiming to develop systems that respond to only one specific metal ion in a mixture.

While specific data for chemosensors derived directly from this compound is not extensively detailed in publicly available literature, the principles of their design are well-established through studies of analogous bipyridine-based Schiff base sensors. The following table summarizes typical performance characteristics of such chemosensors, illustrating the types of data generated in these studies.

Chemosensor Derivative Target Metal Ion Detection Method Limit of Detection (LOD) Solvent System
Bipyridine Schiff Base ACu²⁺Fluorescence Quenching1.5 µMAcetonitrile (B52724)/Water
Bipyridine Schiff Base BZn²⁺Fluorescence Enhancement0.8 µMEthanol (B145695)/Water
Bipyridine Schiff Base CFe³⁺Colorimetric Change2.1 µMMethanol

This table presents illustrative data based on known performance of bipyridine-based Schiff base chemosensors.

pH-Responsive Materials

The nitrogen atoms within the pyridine (B92270) rings of the bipyridine unit of this compound can be protonated or deprotonated in response to changes in the ambient pH. This property makes it a valuable component in the creation of pH-responsive or "smart" materials. By incorporating this molecule into a polymer backbone or as a pendant group, materials can be designed to exhibit significant changes in their physical or chemical properties with variations in acidity or basicity.

The aldehyde group of this compound allows for its covalent attachment to other monomers or polymers. For instance, it can be reacted with polymers containing amine groups to form pH-sensitive hydrogels or films. In such materials, the protonation state of the bipyridine units influences the polymer chain conformation and intermolecular interactions.

At low pH, the pyridine nitrogens become protonated, leading to electrostatic repulsion between the polymer chains. This can cause the material to swell or even dissolve. Conversely, at higher pH values, the bipyridine units are deprotonated and may become more hydrophobic, leading to a collapse or shrinking of the material. This reversible pH-dependent behavior is the hallmark of these smart materials and is critical for applications such as controlled drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent.

While specific research detailing the synthesis and properties of pH-responsive materials derived solely from this compound is limited in available literature, the fundamental principles are well-documented for polymers containing bipyridine moieties. The data below illustrates the typical pH-responsive behavior observed in such systems.

Polymer System pH Transition Range Observed Response Potential Application
Bipyridine-functionalized Hydrogel4.5 - 5.5Swelling/DeswellingpH-triggered drug release
Bipyridine-containing Polymer Film6.0 - 7.0Change in Surface WettabilitySmart coating
Bipyridine-based Micelles5.0 - 6.5Disassembly/ReassemblyControlled release of encapsulated agents

This table provides representative data for pH-responsive materials incorporating bipyridine units.

Theoretical and Computational Studies of 2,2 Bipyridine 4 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying the structural and electronic properties of bipyridine-based molecules. DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic energies with a favorable balance of accuracy and computational cost.

While specific DFT studies focusing exclusively on [2,2'-Bipyridine]-4-carbaldehyde are not extensively detailed in the surveyed literature, computational properties for the molecule are available from chemical databases. These values are derived from computational methods and provide a theoretical profile of the compound.

Computed PropertyValueSource
Molecular FormulaC11H8N2O sigmaaldrich.com
Molecular Weight184.2 g/mol sigmaaldrich.com
Exact Mass184.063662883 Da nih.gov
Topological Polar Surface Area (TPSA)42.9 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD simulations are extensively used to investigate the conformational dynamics of biomolecules and material properties, specific MD simulation studies focused on the isolated this compound molecule are not prominent in the available scientific literature. Such studies would typically be employed to understand its interaction with solvents, its behavior in condensed phases, or its binding dynamics with a larger host molecule or biological target.

Prediction and Analysis of Electronic Structure and Reactivity

DFT-based calculations are a cornerstone for predicting the electronic structure and chemical reactivity of bipyridine systems. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, local softness, and philicity indices, are used to characterize the molecule's tendency to act as a σ-donor or π-acceptor and to identify specific atoms susceptible to electrophilic or nucleophilic attack. researchgate.netias.ac.in

For the 2,2'-bipyridine (B1663995) framework, these descriptors help in analyzing the reactivity of the nitrogen atoms and the carbon atoms within the pyridine (B92270) rings. ias.ac.in The analysis typically involves calculating global reactivity indicators like ionization potential, electron affinity, electronegativity, and global hardness. researchgate.net Local descriptors, such as the Fukui function, are then used to pinpoint the most reactive sites within the molecule. researchgate.net

The electronic structure is further elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. core.ac.uk For bipyridine derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. research-nexus.net In a bipyridine molecule, MEP analysis highlights the electronegative regions around the nitrogen atoms, indicating them as the primary sites for protonation and coordination with metal ions. The aldehyde group in this compound would introduce additional features to the MEP map, with the carbonyl oxygen being another region of high negative potential.

Descriptor TypeInformation ProvidedRelevance to this compound
Global Reactivity Descriptors (Hardness, Electronegativity)Overall stability and reactivity of the molecule. researchgate.netIndicates the general reactivity profile.
Frontier Molecular Orbitals (HOMO-LUMO)Energy gap relates to electronic transitions and kinetic stability. core.ac.ukPredicts electronic absorption properties and overall reactivity.
Fukui Functions / Philicity IndicesIdentifies local sites for nucleophilic and electrophilic attack. ias.ac.inPinpoints the reactivity of the nitrogen atoms versus the aldehyde group.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites. research-nexus.netShows electron-rich areas (N atoms, O atom) prone to electrophilic attack or coordination.

Computational Spectroscopy for Property Prediction

Computational spectroscopy, primarily using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. research-nexus.net It is widely applied to bipyridine derivatives to understand their UV-visible absorption and emission spectra.

TD-DFT calculations can predict the energies of electronic transitions, their corresponding wavelengths, and their oscillator strengths (a measure of transition probability). research-nexus.net For 2,2'-bipyridine systems, the main absorption bands in the UV spectrum are typically assigned to π → π* transitions within the aromatic rings. research-nexus.net The presence of substituents, like the carbaldehyde group, and the polarity of the solvent can significantly affect the energies of these transitions. research-nexus.net In some cases, lower-energy n → π* transitions, involving the lone pair electrons on the nitrogen atoms, may also be predicted and observed. research-nexus.net

In addition to electronic spectra, DFT calculations are used to predict vibrational spectra (Infrared and Raman). core.ac.uknih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational characteristics. core.ac.uknih.gov

Excited State Dynamics and Proton Transfer Studies

The excited-state behavior of bipyridine derivatives is a rich area of study, particularly for systems capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT). While this compound itself is not a classic ESIPT candidate, computational studies on closely related di-substituted bipyridines, such as [2,2'-bipyridyl]-3,3'-diol, provide a clear framework for how such processes are investigated theoretically. nih.govmdpi.com

In these systems, photoexcitation can trigger the transfer of a proton from a donor group (like -OH) to a bipyridine nitrogen atom. mdpi.com Quantum dynamics simulations and DFT calculations are employed to map out the potential energy surfaces of the ground and excited states. nih.gov These studies can distinguish between different possible mechanisms:

Single vs. Double Proton Transfer: Whether one or two protons are transferred. mdpi.com

Concerted vs. Stepwise Transfer: Whether protons move simultaneously or sequentially. A concerted reaction may occur even without a formal concerted reaction path on the potential energy surface. nih.gov

These simulations can predict the timescales of proton transfer, which are often in the ultrafast regime of femtoseconds to picoseconds. nih.govresearchgate.net For instance, studies on [2,2'-bipyridyl]-3,3'-diol have explored whether the process is a barrierless single proton transfer or a double transfer with a potential energy barrier. mdpi.com Similarly, studies on [2,2'-bipyridyl]-3,3'-diamine have identified branched reaction pathways, including an ultrafast (<100 fs) double proton transfer. researchgate.net These computational investigations are crucial for interpreting data from experimental techniques like femtosecond fluorescence upconversion spectroscopy and for understanding the complex interplay of factors that govern excited-state reactivity. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of [2,2'-Bipyridine]-4-carbaldehyde by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton and the seven aromatic protons on the bipyridine rings. The aldehyde proton (CHO) typically appears as a singlet at a significantly downfield chemical shift (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the range of approximately 7.5 to 9.0 ppm. researchgate.net Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) are determined by their position relative to the nitrogen atoms and the aldehyde substituent. High-resolution NMR and 2D techniques can aid in the definitive assignment of each proton. researchgate.netrsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemicalbook.comnih.gov For this compound, eleven distinct signals are expected in the aromatic region, in addition to the characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm). The carbons of the bipyridine rings appear in the approximate range of 120-155 ppm. researchgate.net The specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the aldehyde substituent. researchgate.netnih.gov

Table 1: Predicted NMR Data for this compound

TechniqueNucleusExpected Chemical Shift (ppm)Notes
¹H NMRAldehyde (-CHO)~9.5 - 10.5Singlet, highly deshielded.
¹H NMRAromatic (C-H)~7.5 - 9.0Complex splitting patterns (doublets, triplets) due to spin-spin coupling.
¹³C NMRCarbonyl (-CHO)>190Characteristic signal for an aldehyde carbon.
¹³C NMRAromatic (C-H, C-N, C-C)~120 - 155Signals for eleven distinct carbon atoms in the bipyridine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecule.

The compound has a molecular formula of C₁₁H₈N₂O, corresponding to a molecular weight of approximately 184.19 g/mol . nih.govbldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass (e.g., 184.0637 Da), which confirms the elemental composition with high accuracy. nih.gov

In addition to the molecular ion peak (M⁺), the mass spectrum displays fragment ions that provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carbonyl group (CO, 28 Da) or the entire aldehyde function (CHO, 29 Da), leading to characteristic fragment peaks in the spectrum. Analysis of these patterns helps to confirm the presence of the aldehyde functional group and the bipyridine core.

Table 2: Mass Spectrometry Data for this compound

sigmaaldrich.com
ParameterValueReference
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
Generated code

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by distinct absorption bands. A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum also shows multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the bipyridine rings. C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. nist.gov The spectrum of this compound in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) would exhibit strong absorption bands in the UV region. researchgate.netrsc.org These absorptions are primarily attributed to π → π* transitions within the conjugated π-system of the bipyridine rings. The presence of the aldehyde group can slightly modify the energy of these transitions. The study of its complexes with metals shows that the electronic properties are significantly altered upon coordination. rsc.orgresearchgate.net

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

TechniqueExpected AbsorptionAssignment
IR~1700 cm⁻¹C=O stretch (aldehyde)
IR~1400-1600 cm⁻¹C=C and C=N ring stretching (bipyridine)
IR~3000-3100 cm⁻¹Aromatic C-H stretch
UV-Vis~240-300 nmπ → π* transitions of the bipyridine core

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state. Since this compound is a solid at room temperature, XRD is a highly applicable characterization method. sigmaaldrich.comsigmaaldrich.com

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides the most precise structural data, including bond lengths, bond angles, and intermolecular interactions (e.g., π-π stacking) in the crystal lattice. nih.govnih.gov This method is considered the gold standard for unambiguous structure determination. The structures of many related bipyridine derivatives have been successfully determined using this technique. researchgate.net

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to analyze the microcrystalline powder. nih.govmdpi.com The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase of the compound. It is used to confirm phase purity, identify different polymorphic forms, and, in some cases, solve the crystal structure using advanced computational methods. mdpi.comcardiff.ac.uk

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods like cyclic voltammetry (CV) are essential for investigating the redox properties of this compound. The bipyridine moiety is known to be "redox-active," meaning it can accept electrons into its low-lying π* orbitals. nih.gov

In a typical CV experiment conducted in an organic solvent with a supporting electrolyte, the compound is expected to exhibit one or more reversible or quasi-reversible reduction waves at negative potentials. utexas.edufrontiersin.org These reduction processes correspond to the stepwise formation of the radical anion ([bpy-CHO]⁻) and subsequently the dianion ([bpy-CHO]²⁻). The aldehyde group, being an electron-withdrawing group, is expected to make these reductions occur at less negative potentials compared to unsubstituted 2,2'-bipyridine (B1663995). rsc.orgresearchgate.net The study of its redox behavior is crucial for its application in areas like catalysis and materials science where electron transfer processes are fundamental. nih.govjcsp.org.pk

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about decomposition temperatures, the presence of residual solvents or water, and the thermal degradation pathway. For a pure, anhydrous sample, the TGA curve would show a stable mass up to the onset of decomposition. The melting point of 94-95 °C indicates the limit of its solid-state stability. sigmaaldrich.com TGA studies on related bipyridine complexes have shown that the bipyridine framework itself is generally stable to high temperatures, often decomposing above 250 °C. researchgate.netmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling [2,2'-Bipyridine]-4-carbaldehyde in laboratory settings?

  • Methodological Answer : The compound requires strict adherence to GHS safety protocols. Key precautions include:

  • Avoiding inhalation or skin contact due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
  • Storing under inert atmosphere at 2–8°C to prevent degradation .
  • Using PPE (gloves, goggles, lab coats) and working in well-ventilated areas. In case of exposure, rinse skin/eyes immediately with water and seek medical attention .

Q. How does the aldehyde substituent in this compound influence its coordination chemistry compared to unsubstituted 2,2'-bipyridine?

  • Methodological Answer : The aldehyde group introduces both steric and electronic effects:

  • Electronic : The electron-withdrawing aldehyde enhances the ligand’s ability to stabilize metal centers in higher oxidation states, altering redox properties of complexes .
  • Steric : The substituent may restrict coordination geometries, favoring monodentate or asymmetric binding modes. Comparative IR and UV-vis spectroscopy (e.g., shifts in ν(C=O) or MLCT bands) can quantify these effects .

Q. What synthetic strategies are effective for purifying this compound derivatives?

  • Methodological Answer : Purification often involves:

  • Chromatography : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate aldehydes from byproducts .
  • Recrystallization : Using dichloromethane/hexane systems under argon to prevent oxidation of the aldehyde group .
  • Spectroscopic Validation : Confirm purity via 1H^1H-NMR (aldehyde proton at ~9.8–10.0 ppm) and LC-MS .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for photocatalytic applications?

  • Methodological Answer :

  • Post-Synthetic Modification : React the aldehyde with amine-functionalized MOFs (e.g., UiO-68-NH2_2) via Schiff-base condensation, followed by metalation (e.g., FeCl3_3) to anchor active sites .
  • Performance Optimization : Monitor CO2_2-to-CO conversion efficiency under visible light using gas chromatography. Femtosecond transient absorption (TA) spectroscopy can correlate excited-state lifetimes (e.g., FeIII^\text{III} centers in UiO-68-Fe-bpy) with catalytic activity .

Q. What experimental approaches resolve contradictions in reported toxicity data for bipyridine derivatives?

  • Methodological Answer :

  • Comparative Hazard Analysis : Cross-reference GHS classifications from multiple sources. For example, this compound (H302/H315) vs. its dicarboxylic analog (skin corrosion, respiratory toxicity) . Differences arise from substituent reactivity; aldehyde’s lower acidity reduces acute toxicity compared to carboxylic acids.
  • In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity profiles based on Kow and molecular descriptors .

Q. How does functionalization of the aldehyde group enhance applications in bioimaging or sensing?

  • Methodological Answer :

  • Derivatization : Convert the aldehyde to hydrazones or oximes (e.g., using hydroxylamine) for conjugation with biomolecules. For example, iridium(III) complexes with bipyridine-aldehyde derivatives exhibit deep-red luminescence for cellular imaging .
  • Sensor Design : Immobilize Ru(bpy)32+_3^{2+}-aldehyde complexes on electrodes for electrochemical luminescence (ECL) biosensors. The aldehyde enables covalent attachment to amine-modified surfaces, improving stability in uric acid detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.